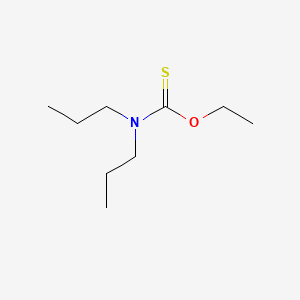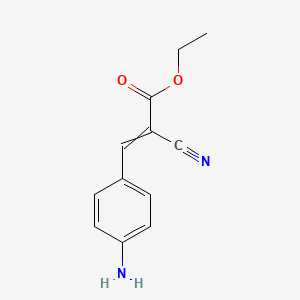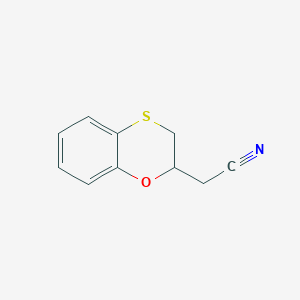
EINECS 281-761-8
Overview
Description
EINECS 281-761-8, also known as [1,3,8,10-tetrahydro-1,3,8,10-tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9-diyl]di-m-phenylene bis (thiocyanate), is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The preparation of EINECS 281-761-8 involves dissolving bismuth sulfide in sulfuric acid and reacting it with organic dyes under acidic conditions. . The industrial production of this compound follows similar methods, ensuring the consistency and purity required for its applications.
Chemical Reactions Analysis
EINECS 281-761-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
EINECS 281-761-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a pigment in various chemical formulations due to its stability and resistance to fading.
Biology: The compound’s unique structure makes it useful in biological studies, particularly in understanding cellular processes and interactions.
Mechanism of Action
The mechanism of action of EINECS 281-761-8 involves its interaction with specific molecular targets and pathways. The compound stabilizes its helical fold onto bacterial-like membranes, placing its helix axis almost perpendicular to the surface normal. This action likely involves a carpet-like mechanism on the bacterial membrane rather than forming well-defined pores . This unique mechanism makes it effective in various applications, particularly in antimicrobial research.
Comparison with Similar Compounds
EINECS 281-761-8 can be compared with other similar compounds, such as:
Sulfur Red 11: This compound shares similar dyeing properties and is used in similar industrial applications.
Bismuth Sulfide: Used in the preparation of this compound, it has distinct properties and applications in different fields.
Organic Dyes: These compounds share similar chemical structures and are used in various dyeing and pigment applications.
This compound stands out due to its unique chemical structure and stability, making it valuable in a wide range of scientific and industrial applications.
Properties
CAS No. |
84029-90-3 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2-methoxy-2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H24O/c1-10-11-7-9-14(4,15-5)12(10)6-8-13(11,2)3/h11-12H,1,6-9H2,2-5H3 |
InChI Key |
SCWCQOUPVCAQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C(=C)C1CCC2(C)OC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B8622004.png)







![2-methyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine hydrochloride](/img/structure/B8622068.png)




